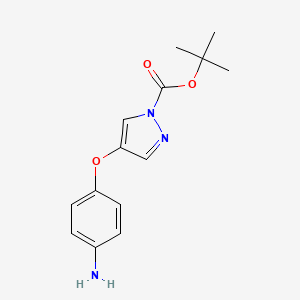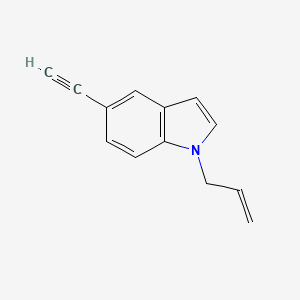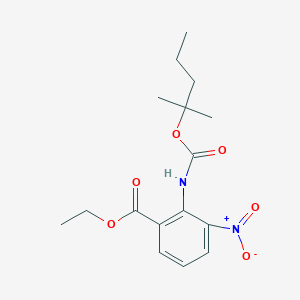
2beta,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2( alpha / beta )-Methyl Megestrol Acetate (Mixture of Diastereomers) is a synthetic derivative of the naturally occurring hormone progesterone. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is primarily used in the medical field for its progestational and antineoplastic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2( alpha / beta )-Methyl Megestrol Acetate involves multiple steps, starting from the basic steroid structure. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Conversion of hydroxyl groups to acetate esters.
Methylation: Introduction of methyl groups at the alpha and beta positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common reagents used in the synthesis include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2( alpha / beta )-Methyl Megestrol Acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert them back to hydroxyl groups.
Scientific Research Applications
2( alpha / beta )-Methyl Megestrol Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Used in cell culture studies to investigate the effects of progestins on cell growth and differentiation.
Medicine: Used in clinical trials for the treatment of hormone-responsive cancers, such as breast and endometrial cancer.
Industry: Used in the formulation of pharmaceutical products, including oral contraceptives and hormone replacement therapies.
Mechanism of Action
The mechanism of action of 2( alpha / beta )-Methyl Megestrol Acetate involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that result in the desired therapeutic effects. The compound also interacts with other molecular targets, such as the human pregnane X receptor, which plays a role in drug metabolism and transport .
Comparison with Similar Compounds
Similar Compounds
Megestrol Acetate: A closely related compound with similar progestational and antineoplastic properties.
Hydroxyprogesterone Caproate: Another synthetic progestin used in hormone therapy.
Medroxyprogesterone Acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Uniqueness
2( alpha / beta )-Methyl Megestrol Acetate is unique due to its specific stereochemistry, which can influence its biological activity and pharmacokinetics. The mixture of diastereomers can result in different therapeutic effects and side effect profiles compared to other similar compounds.
Properties
Molecular Formula |
C25H34O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(2S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15-,18+,19-,20-,23+,24-,25-/m0/s1 |
InChI Key |
AQMUMBCTNJGBGC-UFNWQTQJSA-N |
Isomeric SMILES |
C[C@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C |
Canonical SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide](/img/structure/B13725172.png)






![4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13725210.png)
![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13725215.png)




